2-Acetoxy-5-(trifluoromethoxy)benzyl acetate
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Overview
Description
2-Acetoxy-5-(trifluoromethoxy)benzyl acetate is a chemical compound that features both acetoxy and trifluoromethoxy functional groups attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of 1-trifluoromethoxy-4-(trifluoromethyl)benzene, followed by carboxylation to afford 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid . This intermediate can then be further modified to introduce the acetoxy groups under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-5-(trifluoromethoxy)benzyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetoxy or trifluoromethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzyl derivatives.
Scientific Research Applications
2-Acetoxy-5-(trifluoromethoxy)benzyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Acetoxy-5-(trifluoromethoxy)benzyl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The acetoxy groups can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethoxy)benzoic acid: This compound shares the trifluoromethoxy group but has an amino group instead of acetoxy groups.
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: This compound has a similar trifluoromethoxy group but lacks the acetoxy groups.
Uniqueness
2-Acetoxy-5-(trifluoromethoxy)benzyl acetate is unique due to the presence of both acetoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-acetyloxy-5-(trifluoromethoxy)phenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O5/c1-7(16)18-6-9-5-10(20-12(13,14)15)3-4-11(9)19-8(2)17/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJNQBWFXCMTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)OC(F)(F)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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